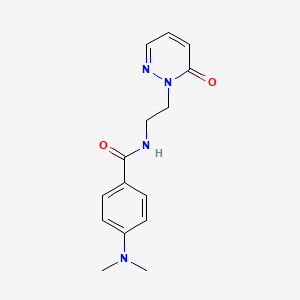
2-Méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H17BO3. It is a boronic ester derivative, often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, especially those targeting cancer and infectious diseases.
Industry: Applied in the manufacture of advanced materials, such as polymers and electronic components.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may alter their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent complexes with biological molecules suggests they could have a variety of effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under dry conditions but may hydrolyze in a humid environment . Therefore, the storage and handling conditions of this compound could significantly impact its effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-methyl-5-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phenol group.
Solvents: Dimethylformamide (DMF), toluene, or ethanol are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Formed through oxidation of the phenolic group.
Halogenated Derivatives: Formed through electrophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boronic ester with a different aromatic core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A boronic ester with an aldehyde functional group.
Uniqueness
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a phenolic group and a boronic ester, which provides dual reactivity. This makes it particularly useful in complex organic synthesis, where multiple functional groups are required to achieve the desired transformation.
Propriétés
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHMOCPMZNQLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
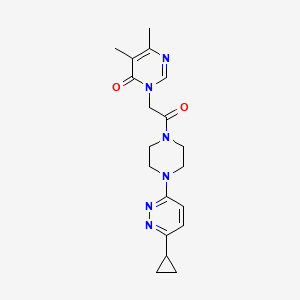
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2472832.png)
![1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2472833.png)
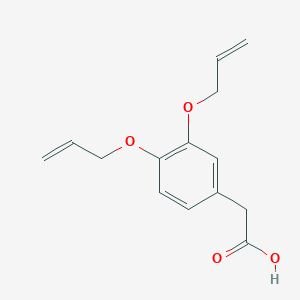
![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)
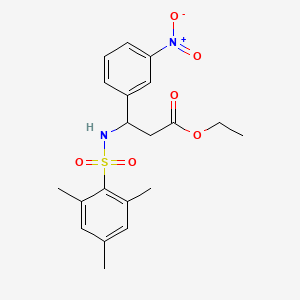

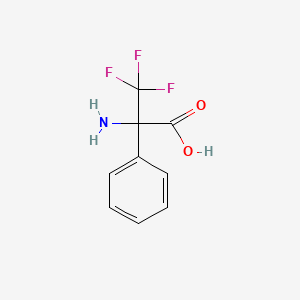
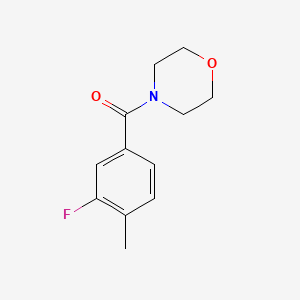
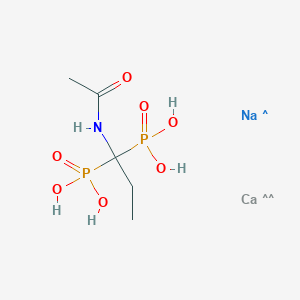
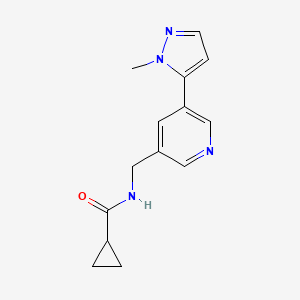
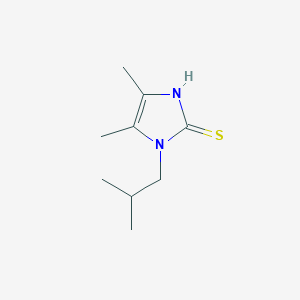
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
